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Compound of Interest

3-hydroxy-7-nitro-1H-
Compound Name:
benzimidazol-2-one

Cat. No.: B055204

In-depth Technical Guide on the Crystal Structure Analysis of Nitro-Substituted 1H-
benzimidazol-2-ones

Disclaimer: As of the latest available data, a complete, publicly accessible single-crystal X-ray
diffraction study for 3-hydroxy-7-nitro-1H-benzimidazol-2-one is not available in the surveyed
scientific literature. Therefore, this technical guide utilizes the detailed crystal structure analysis
of a closely related compound, 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO), to
illustrate the principles and methodologies of crystal structure analysis for this class of
compounds. The data and protocols presented herein are derived from the published study of
TriNBO and serve as a representative example.[1]

This guide is intended for researchers, scientists, and drug development professionals
interested in the solid-state characterization of nitro-substituted benzimidazolone derivatives.

Introduction to Nitro-Substituted Benzimidazolones

Benzimidazolone and its derivatives are a significant class of heterocyclic compounds with a
wide range of applications in medicinal chemistry and materials science. The introduction of
nitro groups to the benzimidazolone core can significantly influence the molecule's electronic
properties, crystal packing, and biological activity. A detailed understanding of the three-
dimensional structure through single-crystal X-ray diffraction is paramount for establishing
structure-property relationships.
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Crystallographic Data of 4,5,6-trinitro-1,3-dihydro-
2H-benzimidazol-2-one (TriNBO)

The following table summarizes the key crystallographic data obtained from the single-crystal
X-ray diffraction analysis of TriNBO.[1]

Parameter Value
Chemical Formula C7H3N507
Crystal System Orthorhombic
Space Group P212121
Crystal Density (at 173 K) 1.767 g/cm3
Crystal Habit Yellow Prism

Key Geometric Parameters of TriNBO

The crystal structure of TriNBO reveals important details about its molecular geometry,
particularly the orientation of the nitro groups relative to the benzimidazolone plane.[1]
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Geometric Parameter Value

Bond Lengths (A)

C4-N (Nitro Group) 1.427
C5-N (Nitro Group) 1.495
C6-N (Nitro Group) 1.471

Dihedral Angles (°)

Dihedral angle of 4-NO2 and benzimidazol-2-

7.26
one plane
Dihedral angle of 5-NO2 and benzimidazol-2-

88.85
one plane
Dihedral angle of 6-NO2 and benzimidazol-2-

14.42

one plane

Experimental Protocols
Synthesis and Crystallization

A general approach to the synthesis of nitro-substituted 1,3-dihydro-2H-benzimidazol-2-ones
involves the nitration of the parent benzimidazolone. In the case of TriNBO, the synthesis was
achieved through a nitration reaction using potassium nitrate in sulfuric acid.[1]

Synthesis of TriNBO: 1,3-dihydro-2H-benzimidazol-2-one is added in small portions to a stirred
and cooled solution of potassium nitrate in 98% sulfuric acid. The reaction mixture is then
slowly warmed and stirred for several hours to achieve complete nitration.

Crystallization: Single crystals of TriNBO suitable for X-ray diffraction were obtained by the slow
cooling and long-standing of a solution of the compound in 95% nitric acid in a freezer at -18
°C.[1] This non-ordinary solvent was chosen to prevent the formation of solvates in the crystal
lattice.[1]
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Synthesis and Crystallization Workflow for TriNBO.

Single-Crystal X-ray Diffraction

The determination of the three-dimensional molecular structure is achieved through single-
crystal X-ray diffraction. A suitable single crystal is selected and mounted on a diffractometer.
The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is

collected.
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Data Collection and Structure Solution: For TriNBO, the data was collected at a low
temperature (173 K) to minimize thermal vibrations of the atoms.[1] The collected diffraction
data is then processed to determine the unit cell parameters and the space group. The
structure is solved using direct methods and refined using full-matrix least-squares on F2. This
process involves iteratively adjusting a model of the atomic positions until it best fits the
experimental diffraction data.
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Experimental Workflow for Single-Crystal X-ray Diffraction.
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Structural Insights from TriNBO Analysis

The crystal structure analysis of TriNBO provides valuable insights into the molecule's
conformation. The benzimidazolone core is essentially planar. The dihedral angles show that
the nitro groups at positions 4 and 6 are nearly coplanar with the aromatic ring system, while
the nitro group at position 5 is twisted significantly out of the plane.[1] This out-of-plane
orientation of the 5-nitro group is associated with a longer C-N bond, suggesting it is more
susceptible to nucleophilic substitution reactions.[1]

Benzimidazol-2-one Plane
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4-NO2 Group 5-NO2 Group 6-NO2 Group
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Click to download full resolution via product page
Relationship of Nitro Groups to the Benzimidazolone Plane in TriNBO.

Conclusion

While the specific crystal structure of 3-hydroxy-7-nitro-1H-benzimidazol-2-one remains to
be determined, the analysis of the closely related 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-
one provides a robust framework for understanding the structural chemistry of this class of
compounds. The detailed crystallographic data and experimental protocols for TriNBO serve as
a valuable reference for researchers working on the design, synthesis, and characterization of
novel benzimidazolone derivatives. Future studies to obtain the crystal structure of 3-hydroxy-
7-nitro-1H-benzimidazol-2-one would be highly beneficial to further elucidate the impact of
combined hydroxy and nitro substitution on the molecular and supramolecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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